molecular formula C16H21N5 B7791705 3-[6-(4-Ethylpiperazin-1-yl)pyridazin-3-yl]aniline

3-[6-(4-Ethylpiperazin-1-yl)pyridazin-3-yl]aniline

Cat. No.: B7791705
M. Wt: 283.37 g/mol
InChI Key: SJPKXWXKHDUJTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[6-(4-Ethylpiperazin-1-yl)pyridazin-3-yl]aniline is an organic compound that belongs to the class of heterocyclic compounds It features a pyridazine ring substituted with an ethylpiperazine group and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[6-(4-Ethylpiperazin-1-yl)pyridazin-3-yl]aniline typically involves the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.

    Introduction of the Ethylpiperazine Group: The ethylpiperazine group is introduced via nucleophilic substitution reactions, often using ethylpiperazine and a suitable leaving group on the pyridazine ring.

    Attachment of the Aniline Moiety: The aniline moiety is attached through a coupling reaction, such as a Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative of aniline with a halogenated pyridazine intermediate.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity. Common industrial techniques include:

    Catalytic Hydrogenation: Used to reduce nitro groups to amines.

    Palladium-Catalyzed Coupling Reactions: Employed for the formation of carbon-nitrogen bonds.

Chemical Reactions Analysis

Types of Reactions

3-[6-(4-Ethylpiperazin-1-yl)pyridazin-3-yl]aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyridazine ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.

    Substitution Reagents: Alkyl halides, aryl halides.

Major Products

    N-Oxides: Formed through oxidation reactions.

    Amines: Resulting from reduction reactions.

    Substituted Pyridazines: Produced via nucleophilic substitution reactions.

Scientific Research Applications

3-[6-(4-Ethylpiperazin-1-yl)pyridazin-3-yl]aniline has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for its activity against certain enzymes and receptors.

    Biological Studies: Used in studies to understand its interaction with biological targets, such as proteins and nucleic acids.

    Industrial Applications: Employed as an intermediate in the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-[6-(4-Ethylpiperazin-1-yl)pyridazin-3-yl]aniline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain kinases by binding to their active sites, thereby affecting cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Ethylpiperazin-1-yl)aniline: Shares the ethylpiperazine group but lacks the pyridazine ring.

    Pyridazine Derivatives: Compounds with similar pyridazine rings but different substituents.

Uniqueness

3-[6-(4-Ethylpiperazin-1-yl)pyridazin-3-yl]aniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable scaffold in medicinal chemistry and industrial applications.

Properties

IUPAC Name

3-[6-(4-ethylpiperazin-1-yl)pyridazin-3-yl]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5/c1-2-20-8-10-21(11-9-20)16-7-6-15(18-19-16)13-4-3-5-14(17)12-13/h3-7,12H,2,8-11,17H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJPKXWXKHDUJTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NN=C(C=C2)C3=CC(=CC=C3)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.